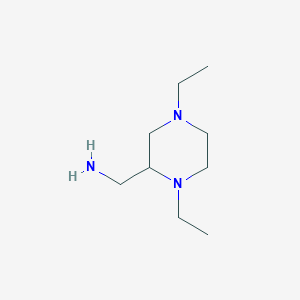
2'-Hydroxy-5,9-dimethyl-8,2-epoxyethano-6,7-benzomorphan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-5,9-dimethyl-8,2-epoxyethano-6,7-benzomorphan, also known as dezocine, is a synthetic opioid analgesic that was first synthesized in 1972. It is structurally similar to other opioids such as morphine and fentanyl, but with a unique chemical structure that gives it distinct properties.
作用機序
Dezocine works by binding to opioid receptors in the brain and spinal cord, which are responsible for mediating pain perception. It has a mixed agonist-antagonist mechanism of action, which means that it can both activate and block opioid receptors depending on the specific receptor subtype. This unique mechanism of action may contribute to its reduced potential for abuse and dependence.
Biochemical and Physiological Effects:
Dezocine has been shown to produce a range of biochemical and physiological effects in the body. It can cause respiratory depression, sedation, and euphoria, similar to other opioids. However, it has also been found to have a ceiling effect, meaning that higher doses do not produce a greater level of analgesia. Additionally, 2'-Hydroxy-5,9-dimethyl-8,2-epoxyethano-6,7-benzomorphan has been shown to have less effect on gastrointestinal motility than other opioids, which may make it a better choice for patients with gastrointestinal issues.
実験室実験の利点と制限
Dezocine has several advantages for use in laboratory experiments. It has a well-defined chemical structure, making it easy to synthesize and analyze. Additionally, it has been extensively studied for its pharmacological properties, making it a well-characterized compound. However, there are also limitations to its use in experiments, such as its potential for respiratory depression and sedation, which may confound results.
将来の方向性
There are several potential future directions for research on 2'-Hydroxy-5,9-dimethyl-8,2-epoxyethano-6,7-benzomorphan. One area of interest is its potential use in the treatment of opioid addiction, as it may have less potential for abuse and dependence than other opioids. Additionally, further studies are needed to fully understand its mechanism of action and how it interacts with different opioid receptor subtypes. Finally, there is a need for more research on the safety and efficacy of 2'-Hydroxy-5,9-dimethyl-8,2-epoxyethano-6,7-benzomorphan in different patient populations, such as those with chronic pain or gastrointestinal issues.
In conclusion, 2'-Hydroxy-5,9-dimethyl-8,2-epoxyethano-6,7-benzomorphan is a synthetic opioid analgesic that has unique properties and potential for use in the treatment of pain and opioid addiction. Its well-defined chemical structure and pharmacological properties make it a valuable compound for laboratory experiments, but its potential for respiratory depression and sedation must be taken into account. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
合成法
The synthesis of 2'-Hydroxy-5,9-dimethyl-8,2-epoxyethano-6,7-benzomorphan involves several steps, including the reaction of a ketone with an amine to form an imine, followed by reduction with sodium borohydride. The resulting compound is then reacted with epichlorohydrin to form the epoxyethano ring, and finally, the benzomorphan ring is formed through a cyclization reaction.
科学的研究の応用
Dezocine has been widely studied for its potential use as an analgesic in the treatment of acute and chronic pain. It has been found to be effective in reducing pain in a variety of conditions, including postoperative pain, cancer pain, and neuropathic pain. Additionally, 2'-Hydroxy-5,9-dimethyl-8,2-epoxyethano-6,7-benzomorphan has been investigated for its potential use in the treatment of opioid addiction, as it has been shown to have less potential for abuse and dependence than other opioids.
特性
CAS番号 |
117016-26-9 |
|---|---|
製品名 |
2'-Hydroxy-5,9-dimethyl-8,2-epoxyethano-6,7-benzomorphan |
分子式 |
C16H22ClNO2 |
分子量 |
295.8 g/mol |
IUPAC名 |
(1S,8S,15S,16R)-8,16-dimethyl-14-oxa-11-azatetracyclo[6.6.2.02,7.011,15]hexadeca-2(7),3,5-trien-5-ol;hydrochloride |
InChI |
InChI=1S/C16H21NO2.ClH/c1-10-14-15-12-4-3-11(18)9-13(12)16(10,2)5-6-17(14)7-8-19-15;/h3-4,9-10,14-15,18H,5-8H2,1-2H3;1H/t10-,14-,15-,16-;/m0./s1 |
InChIキー |
UUNACMSSHSJBCE-RCGOWTHUSA-N |
異性体SMILES |
C[C@H]1[C@H]2[C@@H]3C4=C([C@]1(CCN2CCO3)C)C=C(C=C4)O.Cl |
SMILES |
CC1C2C3C4=C(C1(CCN2CCO3)C)C=C(C=C4)O.Cl |
正規SMILES |
CC1C2C3C4=C(C1(CCN2CCO3)C)C=C(C=C4)O.Cl |
その他のCAS番号 |
117016-26-9 |
同義語 |
2'-hydroxy-5,9-dimethyl-8,2-epoxyethano-6,7-benzomorphan HMEEB |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





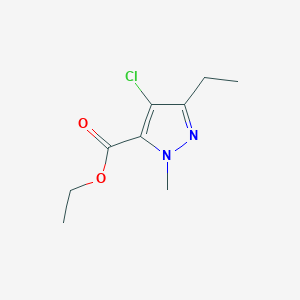
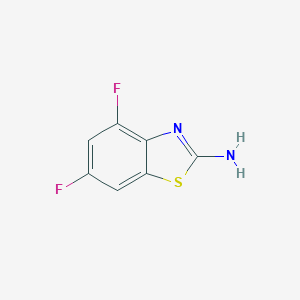
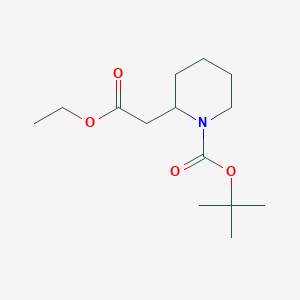
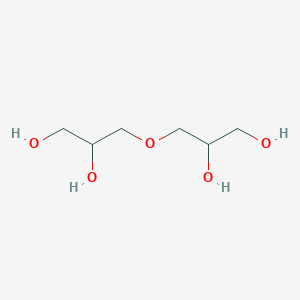
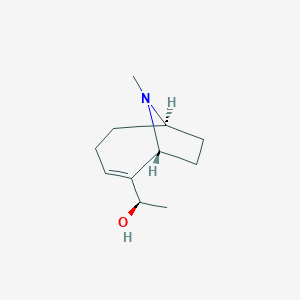
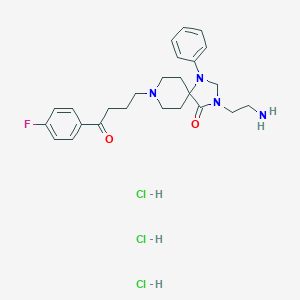
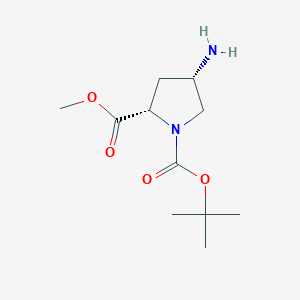
![N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine](/img/structure/B53897.png)
![Furo[3,2-b]pyridine-2-sulfonamide](/img/structure/B53899.png)
![2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid](/img/structure/B53900.png)

